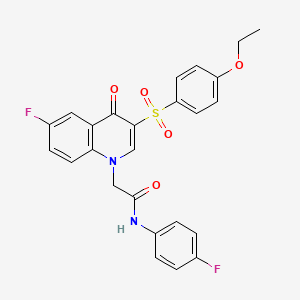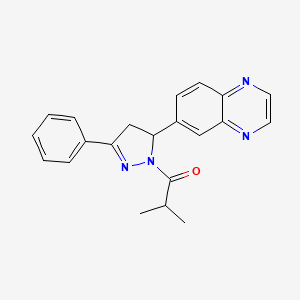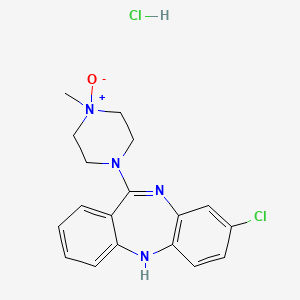
N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as CHPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
Research has demonstrated the synthesis of benzamides, including compounds structurally related to N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, showing potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, revealing a correlation between structure and activity. Particularly, compounds in this class have shown potent neuroleptic properties with the potential for treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami et al., 1981).
Antidopaminergic Activity
Further studies have explored the antidopaminergic activity of related benzamides, finding significant effects on serum prolactin levels in rats. These findings suggest the potential of such compounds in influencing dopamine D1 and D2-type receptors, which could have implications for treatments targeting dopaminergic systems (Meltzer et al., 1983).
Selective Antidopaminergic Activity
Investigations into the selective antidopaminergic activity of benzamides, including analogs of this compound, have shown promising neuroleptic properties. These studies have highlighted the compounds' inhibitory effects on apomorphine-induced behaviors and their potential as neuroleptics with selective blocking actions on dopamine receptors (Usuda et al., 2004).
Synthesis Methods
Research on the synthesis methods for related benzamide compounds, such as the high-yield synthesis of (S)-BZM and (R)-BZM, has provided foundational knowledge for producing these chemicals. Such studies are crucial for the development of new therapeutic agents based on the benzamide structure (Bobeldijk et al., 1990).
Pharmacokinetics and Drug Development
Comparative pharmacokinetic studies of benzamide neuroleptic drugs across different species have shed light on their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for the development of benzamide-based therapeutics with optimized pharmacokinetic properties for clinical use (Higuchi et al., 1986).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDVNZYTAEPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)
![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)